Atreleuton
Descripción general
Descripción
Atreleuton is a small molecule that has been used in trials studying the treatment of Atherosclerosis and Coronary Artery Disease . It belongs to the class of organic compounds known as fluorobenzenes . These are compounds containing one or more fluorine atoms attached to a benzene ring .
Molecular Structure Analysis
The molecular formula of Atreleuton is C16H15FN2O2S . It has an average weight of 318.37 and a monoisotopic weight of 318.083827068 . The InChIKey for Atreleuton is MMSNEKOTSJRTRI-LLVKDONJSA-N .Aplicaciones Científicas De Investigación
The Interplay of Theory, Research, and Application
Research that combines theoretical and experimental approaches in various fields, including the study of drug responses, highlights the significance of understanding the interactions between different treatments and individual differences. This approach is instrumental in understanding how different drugs, like Atreleuton, interact with individual biological differences, potentially leading to the development of more personalized medicine strategies (Szapocznik et al., 1990).
Biomarkers in Alzheimer's Research
In the context of Alzheimer's disease research, the focus on biomarkers can provide insights into the role of different drugs, including Atreleuton, in altering disease progression. By examining the biological constructs of Alzheimer's and how different substances interact with these biomarkers, researchers can gain a better understanding of the disease mechanisms and potential treatment avenues (Jack et al., 2018).
Drug-Drug Relationships and Repurposing
Understanding the relationships between various drugs, including Atreleuton, is crucial in the field of computational biology. Analyzing these relationships can lead to new insights into drug repurposing, potentially expanding the applications of Atreleuton beyond its current uses. This approach is based on the analysis of drug interactions within scientific literature (Allahgholi et al., 2022).
Role in Educational Research
The use of different theoretical models, like Aptitude-Treatment Interaction (ATI), in educational research, can be paralleled in scientific research involving Atreleuton. This approach emphasizes the importance of considering individual differences in response to different treatments or interventions, which is relevant in both educational and pharmaceutical research contexts (Asia & Syamsu, 2010).
Translational Research and Attrition
In the pursuit of developing new therapeutics, including those involving Atreleuton, the concept of translational research plays a critical role. This approach focuses on reducing attrition rates in preclinical and clinical development and emphasizes the need to bridge the gap between fundamental research and practical applications (Duyk, 2003).
Challenges in Preimplantation Genetic Diagnosis
The combination of 24-chromosome aneuploidy testing with genetic diagnosis, as studied in the context of single-gene disorders, can provide insights into the potential genetic impacts of drugs like Atreleuton. Understanding the genetic interactions and potential implications on genetic disorders can inform the use of Atreleuton in specific patient populations (Rechitsky et al., 2015).
Mecanismo De Acción
Target of Action
Atreleuton is a potent, orally administered, selective 5-Lipoxygenase inhibitor . The 5-Lipoxygenase enzyme plays a crucial role in the production of leukotrienes, which have been linked to atherosclerotic plaques and cardiovascular events .
Mode of Action
Atreleuton interacts with its primary target, the 5-Lipoxygenase enzyme, by inhibiting its activity. This inhibition results in a significant reduction in the levels of leukotriene B4 and leukotriene E4 . These leukotrienes are involved in inflammatory responses and have been associated with conditions such as atherosclerosis and coronary artery disease .
Biochemical Pathways
The inhibition of the 5-Lipoxygenase enzyme by Atreleuton affects the leukotriene pathway. This pathway is involved in the production of leukotrienes from arachidonic acid, a process that contributes to inflammation and the development of atherosclerotic plaques . By inhibiting this pathway, Atreleuton can potentially reduce inflammation and slow the progression of atherosclerosis .
Pharmacokinetics
It’s known that atreleuton is administered orally . The impact of these ADME properties on the bioavailability of Atreleuton is currently unclear and may require further investigation.
Result of Action
The molecular and cellular effects of Atreleuton’s action primarily involve the reduction of inflammation and slowing of atherosclerosis progression. By inhibiting the 5-Lipoxygenase enzyme, Atreleuton reduces the production of leukotrienes, thereby potentially decreasing inflammation and the development of atherosclerotic plaques .
Propiedades
IUPAC Name |
1-[(2R)-4-[5-[(4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]-1-hydroxyurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S/c1-11(19(21)16(18)20)2-7-14-8-9-15(22-14)10-12-3-5-13(17)6-4-12/h3-6,8-9,11,21H,10H2,1H3,(H2,18,20)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSNEKOTSJRTRI-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC1=CC=C(S1)CC2=CC=C(C=C2)F)N(C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C#CC1=CC=C(S1)CC2=CC=C(C=C2)F)N(C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165598 | |
Record name | Atreleuton | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Atreleuton | |
CAS RN |
154355-76-7 | |
Record name | Atreleuton | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154355-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Atreleuton [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154355767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atreleuton | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12758 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Atreleuton | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Urea, N-[(1R)-3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl-2-propyn-1-yl]-N-hydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.514 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ATRELEUTON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U301T88E1M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.